molecular formula C19H15BrN2O B11119176 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide CAS No. 438474-24-9

2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide

Cat. No.: B11119176
CAS No.: 438474-24-9
M. Wt: 367.2 g/mol
InChI Key: MKFCMILGIPRINR-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide: C20H14BrNO\text{C}_{20}\text{H}_{14}\text{BrNO}C20​H14​BrNO

    .
  • It belongs to the class of quinoline derivatives and contains a bromine-substituted phenyl group.
  • Quinoline derivatives often exhibit interesting biological activities and are used in various fields due to their diverse properties.
  • Preparation Methods

    • The synthesis of 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide involves several steps.
    • One common synthetic route is as follows:
      • Start with 4-bromobenzyl bromide (CAS No. 16532-79-9) as the precursor.
      • React 4-bromobenzyl bromide with sodium cyanide (NaCN) in a solvent such as dimethylformamide (DMF) or a DMF-water mixture.
      • The reaction yields 2-(4-bromophenyl)acetonitrile.
      • Next, cyclization of 2-(4-bromophenyl)acetonitrile with cyclopropylamine leads to the formation of This compound .
    • Industrial production methods may involve optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

      2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide: can undergo various reactions:

    • Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., chromic acid), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an anticancer agent or other therapeutic targets.

      Pharmacology: Study its interactions with receptors and enzymes.

      Biological Research: Explore its effects on cell signaling pathways.

      Materials Science: Assess its use in organic electronics or sensors.

  • Mechanism of Action

    • The exact mechanism of action for this compound would depend on its specific targets.
    • It may interact with proteins, enzymes, or nucleic acids, affecting cellular processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential

    Properties

    CAS No.

    438474-24-9

    Molecular Formula

    C19H15BrN2O

    Molecular Weight

    367.2 g/mol

    IUPAC Name

    2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide

    InChI

    InChI=1S/C19H15BrN2O/c20-13-7-5-12(6-8-13)18-11-16(19(23)21-14-9-10-14)15-3-1-2-4-17(15)22-18/h1-8,11,14H,9-10H2,(H,21,23)

    InChI Key

    MKFCMILGIPRINR-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

    Origin of Product

    United States

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